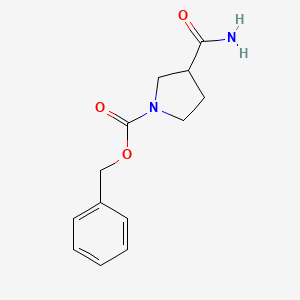

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its IUPAC name, benzyl 3-(aminocarbonyl)-1-pyrrolidinecarboxylate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of benzyl 3-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of 3-carbamoylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Benzyl 3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or alcohols replace the existing substituent.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 3-carbamoylpyrrolidine-1-carboxylate has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets.

- Antiviral Activity: Research indicates that derivatives of this compound may exhibit inhibitory effects against HIV protease, a critical enzyme in the life cycle of HIV. Studies have reported that certain analogs demonstrate potent antiviral activity, suggesting that this compound could serve as a lead compound for further development .

- Neuroprotective Effects: Compounds with similar structures have been investigated for neuroprotective properties. The pyrrolidine ring is known to interact with neurotransmitter systems, which may provide insights into developing treatments for neurodegenerative diseases .

Pharmacological Studies

In pharmacology, this compound has been evaluated for its safety profile and pharmacokinetic properties. Understanding how this compound behaves in biological systems is crucial for its potential therapeutic applications.

- Bioavailability and Metabolism: Studies utilizing in vitro models have demonstrated the metabolic pathways of this compound. These investigations help predict how the compound is processed in the body and its potential efficacy as a drug candidate .

Case Study 1: Antiviral Efficacy

A recent study focused on the antiviral efficacy of this compound derivatives against HIV-1. The research utilized X-ray crystallography to elucidate the binding interactions between the compound and the HIV protease active site. The findings revealed that certain modifications to the benzyl group significantly increased enzyme inhibition, highlighting the importance of structural diversity in drug design .

Case Study 2: Neuroprotective Mechanisms

Another investigation explored the neuroprotective mechanisms of related pyrrolidine compounds. In vitro assays demonstrated that these compounds could reduce oxidative stress in neuronal cell lines, suggesting their potential use in treating conditions like Alzheimer's disease. The study emphasized the need for further exploration of this compound's effects on neuronal health .

Wirkmechanismus

The mechanism of action of benzyl 3-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Benzyl 3-carbamoylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Benzyl 3-carbamoylpyrrolidine-2-carboxylate: This compound has a similar structure but differs in the position of the carbamoyl group.

Benzyl 3-carbamoylpyrrolidine-4-carboxylate: Another structural isomer with the carbamoyl group at a different position.

Benzyl 3-carbamoylpyrrolidine-1-carboxamide: This compound has an amide group instead of an ester group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carbamoyl group and a benzyl ester. Its molecular formula is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol. The unique structural features contribute to its biological activity, particularly its ability to interact with various enzymatic targets.

The primary mechanism of action for this compound involves the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibitory Potency Against Cholinesterases

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Benzyl (2S)-2-(2-chlorophenyl)carbamoyl-pyrrolidine-1-carboxylate | 46.35 | TBD | TBD |

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

- Cholinesterase Inhibition : Studies have shown that compounds similar to this compound possess moderate inhibitory effects against AChE and BChE, making them potential candidates for treating cognitive disorders .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may contribute to its therapeutic profile in neurodegenerative conditions.

- Anticancer Activity : Preliminary studies suggest that this compound may interact with gamma tubulin, indicating potential anticancer properties. Molecular docking studies have demonstrated its binding affinity to specific targets associated with tumor growth.

Study on Cholinesterase Inhibition

A comprehensive study evaluated the structure-inhibitory potency of various proline-based carbamates, including this compound. The results indicated that these compounds could effectively inhibit AChE activity, with some derivatives showing selectivity towards BChE . The study utilized comparative molecular surface analysis (CoMSA) and principal component analysis (PCA) to assess the electronic and steric properties influencing inhibitory activity.

Cytotoxicity Assessment

In vitro cytotoxicity testing using human monocytic leukemia THP-1 cell lines revealed that the compounds exhibited insignificant toxicity at therapeutic concentrations. This finding supports their potential use in clinical applications without significant adverse effects .

Eigenschaften

IUPAC Name |

benzyl 3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.